

Ecotoxicology of Flupyrimin on Aquatic Invertebrates: A Comparative Guide

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Compound of Interest

Compound Name: *Flupyrimin*

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This guide provides a comprehensive comparison of the ecotoxicological effects of **Flupyrimin** on aquatic invertebrates against other major classes of insecticides. **Flupyrimin**, a novel insecticide, acts as an antagonist of the nicotinic acetylcholine receptor (nAChR), distinguishing it from the more common neonicotinoid agonists.^{[1][2]} This guide synthesizes available experimental data to offer an objective performance comparison, presents detailed experimental protocols, and visualizes key biological and experimental processes.

Comparative Toxicity of Flupyrimin and Alternative Insecticides

The following tables summarize the acute and chronic toxicity of **Flupyrimin** and other relevant insecticides on key aquatic invertebrate species. It is important to note that direct comparisons of LC50/EC50 values across different studies should be made with caution due to potential variations in experimental conditions.

Table 1: Acute Toxicity to *Daphnia magna* (Water Flea)

Insecticide Class	Active Ingredient	48-hour EC50 (µg/L)	Reference
Pyridylidene	Flupyrimin	>99,600	[1]
Neonicotinoid	Imidacloprid	>99,600	
Neonicotinoid	Thiamethoxam	>100,000	[3]
Neonicotinoid	Clothianidin	85,900	
Sulfoximine	Sulfoxaflor	361	[4]
Butenolide	Flupyradifurone	>77,600	
Pyrethroid	Cypermethrin	0.3 - 1.5	
Organophosphate	Chlorpyrifos	0.1 - 0.3	

Table 2: Acute Toxicity to Chironomidae (Non-biting Midges)

Insecticide Class	Active Ingredient	Species	48-hour or 96-hour LC50/EC50 (µg/L)	Reference
Pyridylidene	Flupyrimin	Chironomus sp.	99 (96-h EC50)	[1]
Neonicotinoid	Imidacloprid	Chironomus dilutus	5.75 (96-h LC50)	[5]
Neonicotinoid	Thiamethoxam	Chironomus dilutus	56.4 (96-h LC50)	[6]
Neonicotinoid	Clothianidin	Chironomus dilutus	4.89 (96-h LC50)	[6]
Diamide	Chlorantraniliprol e	Chironomus dilutus	4.0	[7]
Sulfoximine	Sulfoxaflor	Chironomus dilutus	164	[7]
Butenolide	Flupyradifurone	Chironomus dilutus	250	[7]
Phenylpyrazole	Fipronil	Chironomus riparius	0.084 (EC50, behavioral change)	[8]

Table 3: Acute and Chronic Toxicity to *Hyaella azteca* (Amphipod)

Insecticide Class	Active Ingredient	Endpoint	Value (µg/L)	Reference
Neonicotinoid	Imidacloprid	96-h LC50	65.43	[5]
Neonicotinoid	Imidacloprid	28-day LC50	90	[4]
Neonicotinoid	Imidacloprid	28-day EC50 (growth)	4	[4]
Neonicotinoid	Clothianidin	7-day LC50	4.0	[4]
Butenolide	Flupyradifurone	7-day LC50	26	[4]
Butenolide	Flupyradifurone	28-day LC50	20	[4]
Butenolide	Flupyradifurone	28-day EC50 (growth)	16	[4]
Pyrethroid	Cyfluthrin	10-day LC50	2.9 - 5.7	[1]
Pyrethroid	Permethrin	10-day LC50	48.9	[1]

Table 4: Acute and Chronic Toxicity to Gammarus pulex (Amphipod)

Insecticide Class	Active Ingredient	Endpoint	Value (µg/L)	Reference
Neonicotinoid	Imidacloprid	96-h EC50	49 - 132	[9]
Neonicotinoid	Clothianidin	96-h EC50	218 (tolerant population)	[10]
Organophosphate	Diazinon	96-h LC50	140.1 (as nM)	[11]
Butenolide	Flupyradifurone	28-day EC10	2.9	[12]
Butenolide	Flupyradifurone	28-day NOEC (food consumption)	0.3	[12]

Experimental Protocols

The toxicity data presented are primarily generated following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Acute Immobilisation Test with *Daphnia magna* (OECD 202)

This test assesses the acute toxicity of a substance to *Daphnia magna*.

- Test Organism: *Daphnia magna*, neonates less than 24 hours old.
- Test Duration: 48 hours.
- Test System: Static. Test vessels are filled with the test solution, and the daphnids are introduced. The solution is not renewed during the test.
- Test Concentrations: A range of at least five concentrations of the test substance and a control.
- Endpoint: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
- Observations: The number of immobile daphnids is recorded at 24 and 48 hours.
- Data Analysis: The EC50 (median effective concentration) for immobilisation at 48 hours is calculated.

Chironomid Acute Immobilisation Test (OECD 235)

This test evaluates the acute toxicity of chemicals to the larval stage of chironomids.

- Test Organism: First instar larvae of *Chironomus* sp.[\[3\]](#)
- Test Duration: 48 hours.[\[3\]](#)
- Test System: Static.

- Test Concentrations: A geometric series of at least five concentrations and a control.
- Endpoint: Immobilisation (lack of movement) of the larvae.
- Observations: The number of immobilised larvae is recorded at 24 and 48 hours.
- Data Analysis: The EC50 for immobilisation at 48 hours is determined.

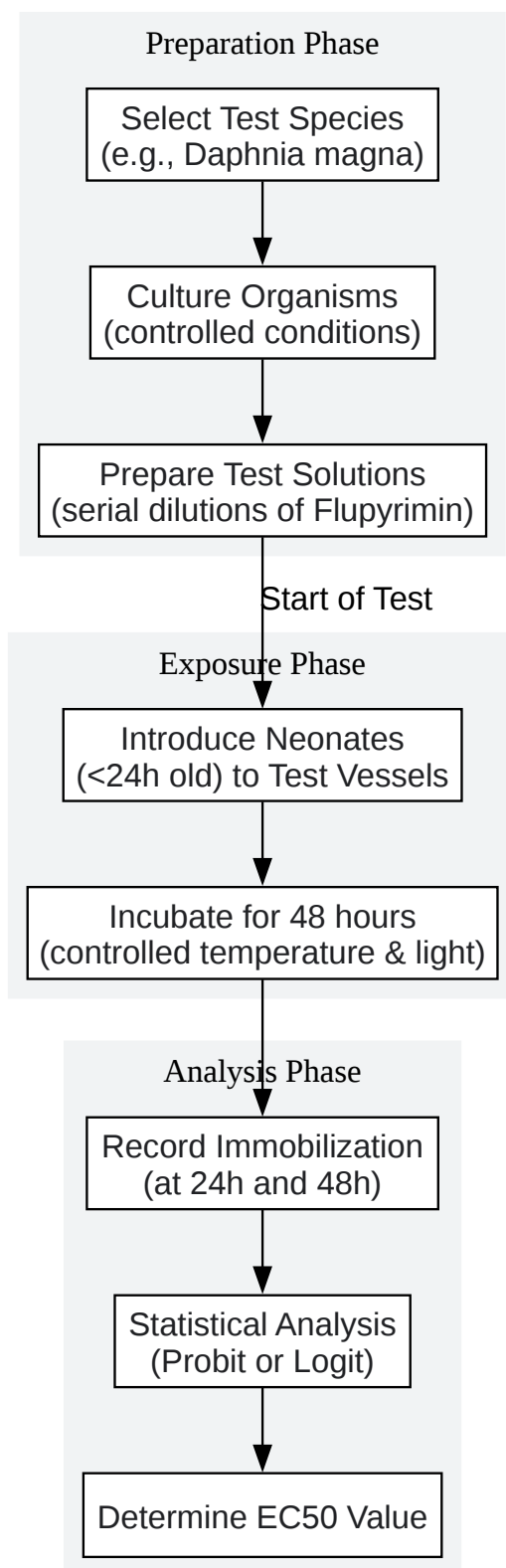
Sediment-Water Chironomid Toxicity Test Using Spiked Water (OECD 219)

This method assesses the effects of prolonged exposure to chemicals on the development and survival of chironomids.

- Test Organism: First-instar larvae of *Chironomus riparius*.
- Test Duration: 28 days.
- Test System: Static with renewal of the overlying water. A sediment substrate is provided in the test vessels.
- Test Concentrations: The test substance is added to the overlying water. A control and a range of concentrations are used.
- Endpoints: Larval survival, growth (length and/or weight), and emergence rate of adults are measured.
- Data Analysis: The lowest observed effect concentration (LOEC) and no observed effect concentration (NOEC) are determined for the most sensitive endpoint.

Visualizations

Experimental Workflow for Aquatic Invertebrate Acute Toxicity Testing

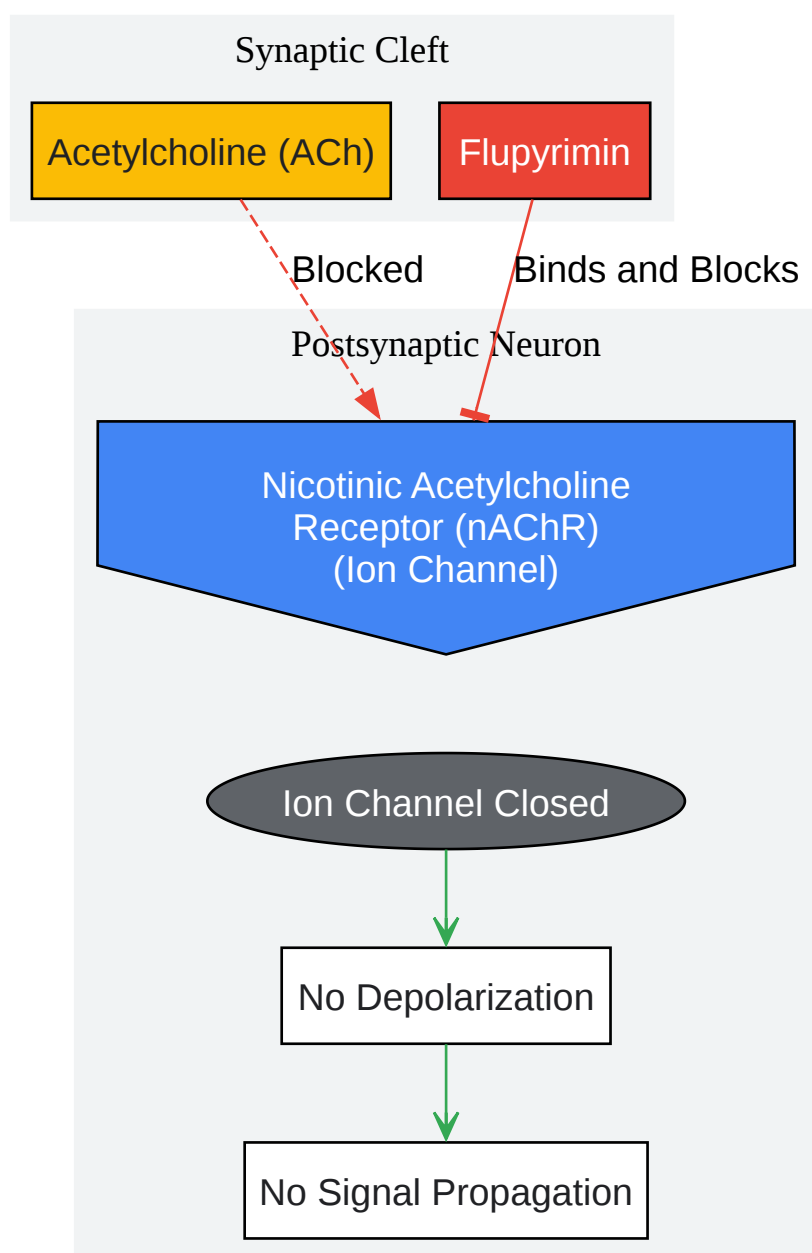


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Caption: Workflow for a standard acute aquatic invertebrate toxicity test.

Signaling Pathway of a Nicotinic Acetylcholine Receptor (nAChR) Antagonist

Flupyrimin acts as an antagonist at the nicotinic acetylcholine receptor (nAChR), meaning it binds to the receptor but does not activate it, thereby blocking the action of the natural neurotransmitter, acetylcholine (ACh).^{[4][5][13]}



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Caption: Mechanism of action of **Flupyrimin** as a nAChR antagonist.

Conclusion

Based on the available acute toxicity data, **Flupyrimin** demonstrates a significantly lower toxicity to the crustacean *Daphnia magna* compared to many other classes of insecticides, particularly sulfoximines and pyrethroids.[1][3][4] However, it exhibits notable toxicity to the larval stages of the insect *Chironomus* sp., with an EC50 of 99 µg/L.[1] This suggests a selective toxicity profile. Compared to neonicotinoids, **Flupyrimin**'s toxicity to chironomids is in a similar range to thiamethoxam but less toxic than imidacloprid and clothianidin.[1][5][6]

The antagonistic mode of action of **Flupyrimin** at the nAChR is a key differentiator from neonicotinoid agonists.[1][2] This may have implications for the development of resistance in target pests and the potential for sublethal effects on non-target organisms. Further research, particularly direct comparative chronic toxicity studies on a broader range of aquatic invertebrates and investigations into sublethal endpoints, is necessary to fully elucidate the environmental risk profile of **Flupyrimin**.

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- To cite this document: BenchChem. [Ecotoxicology of Flupyrimin on Aquatic Invertebrates: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616513#ecotoxicology-of-flupyrimin-on-aquatic-invertebrates]

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